
4-fluoro-N,N-dimethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N,N-dimethylpyrrolidin-3-amine is a fluorinated amine compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of N,N-dimethylpyrrolidin-3-amine using fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-fluoro-N,N-dimethylpyrrolidin-3-amine may involve scalable synthetic routes that utilize efficient fluorinating reagents and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-fluoro-N,N-dimethylpyrrolidin-3-amine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in neurotransmission, enzyme inhibition, and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoropyridine
- 4-fluoroaniline
- 4-fluorobenzylamine
Uniqueness
4-fluoro-N,N-dimethylpyrrolidin-3-amine is unique due to its specific fluorinated pyrrolidine structure, which imparts distinct chemical and biological properties. Compared to other fluorinated amines, it offers a balance of stability and reactivity that makes it suitable for various applications .
Eigenschaften
Molekularformel |
C6H13FN2 |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
4-fluoro-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
AYFDWGKNWTZXFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CNCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


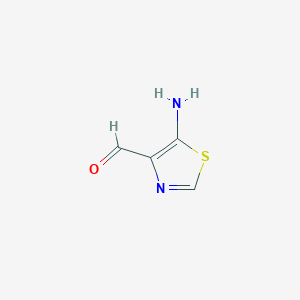

![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
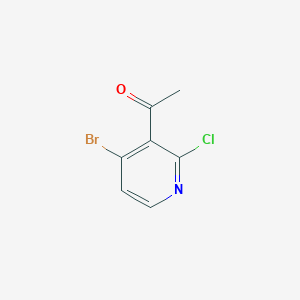
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
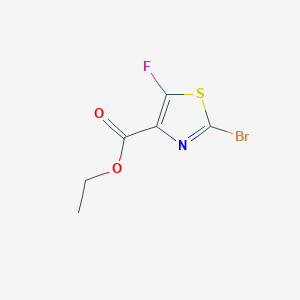
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)

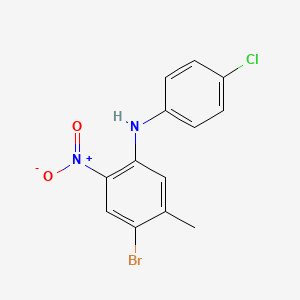
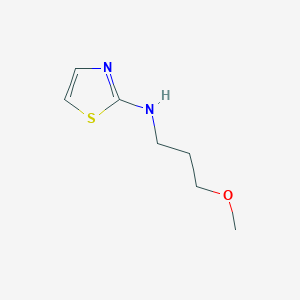
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
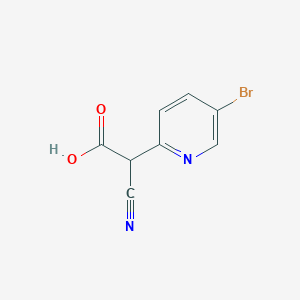
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)

